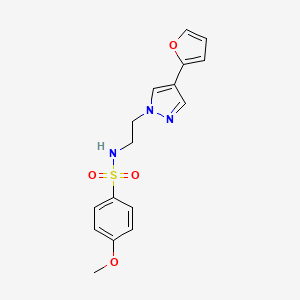
N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide is a synthetic organic compound characterized by its unique structural features, including a chloro and fluoro substituent on a tetrahydronaphthalene ring and a but-2-ynamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide typically involves multiple steps:
Formation of the Tetrahydronaphthalene Core: The starting material, 7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene, can be synthesized through a Friedel-Crafts alkylation reaction, where a chloro and fluoro-substituted benzene ring undergoes cyclization with an appropriate alkylating agent.
Introduction of the But-2-ynamide Group: The but-2-ynamide moiety can be introduced via a Sonogashira coupling reaction. This involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the alkyne group can yield the corresponding alkene or alkane, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly used.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of various functional groups such as ethers, amines, or thiols.
科学的研究の応用
N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide exerts its effects is largely dependent on its interaction with molecular targets. The chloro and fluoro substituents can enhance binding affinity to specific enzymes or receptors, while the but-2-ynamide group can participate in covalent bonding with active site residues, leading to inhibition or modulation of biological activity.
類似化合物との比較
Similar Compounds
- N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-ynamide
Uniqueness
N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide is unique due to the presence of the but-2-ynamide group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This differentiates it from similar compounds that may lack the alkyne functionality or have different substituents, affecting their chemical behavior and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-2-4-14(18)17-13-6-3-5-10-11(13)7-9(15)8-12(10)16/h7-8,13H,3,5-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIYWHNLCWDZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC2=C1C=C(C=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride](/img/structure/B2665158.png)
![N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2665159.png)


![1,7-dimethyl-8-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665165.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2665167.png)

![Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2665170.png)

![N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2665172.png)
![2-(2-FLUOROPHENOXY)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE](/img/structure/B2665173.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665174.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2665180.png)
